molecular formula C27H29N3S B12574828 N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine CAS No. 303163-07-7

N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine

Cat. No.: B12574828
CAS No.: 303163-07-7
M. Wt: 427.6 g/mol
InChI Key: WCKYFUICHIUXND-UHFFFAOYSA-N
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Description

N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine is unique due to its specific substituents on the thiazole ring, which can significantly influence its biological activity. The presence of butyl, methylphenyl, and pyridyl groups can enhance its interaction with molecular targets, leading to distinct biological effects compared to other thiazole derivatives .

Properties

CAS No.

303163-07-7

Molecular Formula

C27H29N3S

Molecular Weight

427.6 g/mol

IUPAC Name

4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)pyridin-2-amine

InChI

InChI=1S/C27H29N3S/c1-3-4-13-25-30-26(22-12-8-9-20(2)18-22)27(31-25)23-15-17-29-24(19-23)28-16-14-21-10-6-5-7-11-21/h5-12,15,17-19H,3-4,13-14,16H2,1-2H3,(H,28,29)

InChI Key

WCKYFUICHIUXND-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(S1)C2=CC(=NC=C2)NCCC3=CC=CC=C3)C4=CC=CC(=C4)C

Origin of Product

United States

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